molecular formula C5H10N2 B12993846 3-methyl-3,4-dihydro-2H-pyrrol-5-amine

3-methyl-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B12993846
M. Wt: 98.15 g/mol
InChI Key: IAGJRVCMUDBZSN-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydro-2H-pyrrol-5-amine (CAS# 742658-98-6) is a high-value chemical intermediate with the molecular formula C5H10N2 and a molecular weight of 98.15 g/mol . This compound features a partially saturated pyrroline core, a structure recognized as an important scaffold in medicinal chemistry for building nitrogen-containing heterocycles . Its core structure serves as a critical building block in organic synthesis and pharmaceutical research, particularly for the development of novel active compounds . The amino group on the dihydropyrrole ring makes it a versatile precursor for further chemical functionalization. Related aminopyrroline compounds are investigated in various therapeutic areas, highlighting the research value of this chemical class . This product is supplied with a purity of not less than (NLT) 97% . It is intended for research and development purposes in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

3-methyl-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C5H10N2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3,(H2,6,7)

InChI Key

IAGJRVCMUDBZSN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NC1)N

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 3,4 Dihydro 2h Pyrrol 5 Amine and Its Analogues

Historical Development of Synthetic Approaches

The journey to create dihydropyrrole structures has evolved significantly over time, reflecting broader trends in organic chemistry towards efficiency and precision.

Early Preparative Routes to Dihydropyrrol-5-amine Structures

Initial methods for synthesizing the 1-pyrroline (B1209420) (an alternative name for the 3,4-dihydro-2H-pyrrole ring system) often relied on straightforward, classical transformations. Among the earliest reported techniques were the silver(I)-catalyzed oxidation of pyrrolidine (B122466) and the acid hydrolysis of 4-aminobutanal (B194337) diethyl acetal. researchgate.net These foundational methods, while effective, often required harsh conditions or stoichiometric reagents, paving the way for the development of more refined approaches.

Evolution of Modern Synthetic Strategies

Modern synthetic chemistry has introduced a host of advanced strategies for constructing the dihydropyrrole ring. These methods prioritize catalytic processes, atom economy, and the ability to generate molecular complexity in fewer steps. The development of many catalytic reactions used today was initiated nearly a century ago, often employing nanostructured 3d-metal catalysts like Raney nickel. nih.gov While noble metal homogeneous catalysts later gained prominence, there is a renewed interest in 3d-metal catalysts due to their high reactivity, reusability, and unique selectivity. nih.gov

Contemporary approaches include:

Catalytic Asymmetric Methods: Direct catalytic asymmetric methods to access the 1-pyrroline heterocycle are still developing but include partial hydrogenation of pyrroles and various addition/cyclization protocols. researchgate.net

Ring-Closing Metathesis (RCM): Ruthenium-catalyzed RCM of diallylamines provides an efficient route to pyrrolines, which can then be aromatized to pyrroles. organic-chemistry.org

Domino Reactions: The electrocyclic ring closure of intermediates formed from chalcones and glycine (B1666218) esters or amides offers a one-pot synthesis of pyrrole-2-carboxylates, proceeding through a 3,4-dihydro-2H-pyrrole intermediate. organic-chemistry.org

Cyclization Strategies for the 3,4-Dihydro-2H-pyrrole Core

The formation of the five-membered dihydropyrrole ring is the critical step in these syntheses, with various cyclization strategies being employed.

Ring-Closure Reactions from Linear or Acyclic Precursors

The construction of the dihydropyrrole core frequently involves the cyclization of a linear chain containing the requisite atoms. This can be achieved through several pathways:

From Homopropargylic Amines: The cyclization of 2-hydroxy homopropargyl tosylamines in the presence of iron(III) salts can yield dihydro-1H-pyrroles. organic-chemistry.org

From Enones and Aminoacetonitrile (B1212223): The cyclocondensation of enones with aminoacetonitrile leads to the formation of 3,4-dihydro-2H-pyrrole-2-carbonitriles. nih.govresearchgate.net This reaction is believed to proceed via a 6π-electrocyclic ring closure of a pentadienyl anion intermediate. nih.gov These intermediates can be further converted into substituted pyrroles. researchgate.net

From Nitro Ketones: A particularly effective modern method involves the hydrogenative cyclization of nitro ketones. nih.govnih.gov These acyclic precursors are themselves readily accessible through a three-component reaction involving a ketone, an aldehyde, and a nitroalkane. nih.govnih.gov The process involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the ketone moiety.

A notable example involves the recyclization of N-(furfuryl)anthranilamides. Treatment with an acid system opens the furan (B31954) ring to form a diketone moiety, which then undergoes intramolecular cyclization with the amine group to form both a diazepine (B8756704) and a pyrrole (B145914) ring in one step. rsc.org

Multi-Component Condensation Approaches to Dihydropyrroline Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying principles of atom economy and procedural simplicity. nih.govnih.govjmchemsci.com Several MCRs have been developed for the synthesis of dihydropyrrole and related heterocyclic structures.

A prominent MCR for synthesizing 3,4-dihydro-2H-pyrroles involves the initial reaction of a ketone, an aldehyde, and a nitroalkane to form a γ-nitro ketone. nih.govnih.govresearchgate.net This intermediate is then subjected to a hydrogenative cyclization, often catalyzed by nickel, to yield the final dihydropyrrole product. nih.govnih.govresearchgate.net This approach is valued for its use of inexpensive and readily available starting materials to create a diverse range of substituted products. nih.gov

Reactants Intermediate Product Key Features Reference
Ketone, Aldehyde, Nitroalkaneγ-Nitro Ketone3,4-Dihydro-2H-pyrroleThree-component synthesis of precursor; followed by catalytic hydrogenative cyclization. nih.gov, nih.gov
Enone, AminoacetonitrilePentadienyl anion3,4-Dihydro-2H-pyrrole-2-carbonitrileCyclocondensation followed by 6π-electrocyclic ring closure. nih.gov, researchgate.net
Aromatic Aldehydes, Amines, Dialkyl Acetylenedicarboxylate-Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-onesEco-friendly three-component reaction. beilstein-journals.org

Catalytic Transformations in the Synthesis of 3-methyl-3,4-dihydro-2H-pyrrol-5-amine

Catalysis is central to the modern synthesis of 3,4-dihydro-2H-pyrroles, offering high efficiency, selectivity, and reusability. Nickel-based catalysts have proven particularly effective.

In one of the most successful strategies, a highly active and reusable nickel catalyst supported on silica (B1680970) (Ni/SiO2) is used for the hydrogenative cyclization of γ-nitro ketones. nih.govnih.gov This catalyst was identified from a library of 24 earth-abundant metal catalysts and is key to the reaction's broad scope. nih.govresearchgate.net The reaction proceeds under hydrogen pressure at elevated temperatures. researchgate.net

The Ni/SiO2 catalytic system demonstrates remarkable functional group tolerance. It can efficiently reduce aliphatic nitro compounds while leaving ketone groups intact for the subsequent cyclization. nih.gov The system works well with a wide variety of substrates, including those with electron-donating or withdrawing groups, halogens, ethers, and even other reducible groups like a second nitro group, which is converted to an amine. nih.gov This robustness allows for the synthesis of a wide array of substituted 3,4-dihydro-2H-pyrroles with good to excellent yields. nih.gov

An exploration of the synthetic routes leading to this compound and its related analogues reveals a diverse array of modern chemical methodologies. These strategies encompass the use of transition metals, organocatalysts, and enzymes, with a growing emphasis on stereoselectivity and adherence to green chemistry principles. This article delves into these specific synthetic aspects, providing a focused overview of the current state of the art.

Chemical Reactivity and Transformation Pathways of 3 Methyl 3,4 Dihydro 2h Pyrrol 5 Amine

Reactivity of the Endocyclic Imine Functionality (C=N)

The endocyclic imine bond (C=N) within the pyrroline (B1223166) ring is a key site for various chemical reactions due to its inherent polarity and the sp²-hybridized nature of the carbon and nitrogen atoms. wikipedia.org This functionality is susceptible to nucleophilic attack and participates in cycloaddition and reduction reactions.

The carbon atom of the imine bond is electrophilic and readily undergoes nucleophilic addition. wikipedia.orgnih.gov This reaction proceeds by the attack of a nucleophile on the imine carbon, leading to the formation of a tetrahedral intermediate. This process is analogous to the nucleophilic addition to carbonyl compounds. acs.org The stereochemistry of this addition can be influenced by the presence of chiral auxiliaries or catalysts, leading to the formation of stereodefined products. While specific examples for 3-methyl-3,4-dihydro-2H-pyrrol-5-amine are not extensively documented, the reactivity of similar cyclic imines suggests that a variety of nucleophiles, including organometallic reagents and enolates, can add to the C=N bond. wikipedia.org

The general mechanism for nucleophilic addition to an imine is as follows:

The nucleophile attacks the electrophilic carbon of the imine bond.

The pi-bond of the C=N double bond breaks, and the electrons move to the nitrogen atom, forming a negatively charged nitrogen intermediate.

Protonation of the nitrogen atom yields the final addition product. youtube.comlibretexts.org

The pyrroline ring system can participate in cycloaddition reactions, most notably [3+2] cycloadditions. In these reactions, the pyrroline can act as a three-atom component. For instance, the formal [3+2] cycloaddition between C(3)-substituted indoles and 2-amidoacrylates, catalyzed by (R)-BINOL•SnCl₄, leads to the formation of pyrroloindolines. nih.gov This reaction proceeds through a stepwise mechanism involving conjugate addition of the indole (B1671886) to a Lewis acid-activated 2-amidoacrylate, forming an iminium ion intermediate which then undergoes intramolecular cyclization. nih.gov

While direct examples involving this compound are not prevalent, the structural motif suggests its potential to participate in similar transformations. The synthesis of various heterocyclic compounds, such as pyrrolidines, can be achieved through [3+2] cycloaddition reactions of azomethine ylides with alkenes. nih.govresearchgate.net

A proposed pathway for a [3+2] cycloaddition involving a pyrroline derivative is depicted below:

Step 1: Generation of a reactive intermediate from the pyrroline, such as an azomethine ylide.

Step 2: Concerted or stepwise reaction of the intermediate with a dipolarophile (e.g., an alkene or alkyne).

Step 3: Formation of a new five-membered ring fused to the original pyrroline structure.

The imine functionality of the pyrroline ring can be selectively reduced to yield the corresponding pyrrolidine (B122466) derivative. This transformation is a common strategy in the synthesis of saturated nitrogen-containing heterocycles. organic-chemistry.org A notable example is the enzymatic reduction of 2-methyl-1-pyrroline, a close structural analog, to (S)-2-methylpyrrolidine. This reaction is catalyzed by an imine reductase from Candida parapsilosis and exhibits high stereoselectivity. nih.gov

Chemical methods for the reduction of the C=N bond are also well-established and often employ hydride reagents. The chemoselective reduction of 2-acyl-N-sulfonylpyrroles can lead to either 3-pyrrolines or 2-alkylpyrroles depending on the hydride source and solvent used. nih.gov The synthesis of substituted Δ¹-pyrrolines can be achieved through the reduction of γ-nitroketone adducts with zinc and hydrochloric acid, which involves an in-situ cyclization. organic-chemistry.org

Reactant Reagent/Catalyst Product Reference
2-methyl-1-pyrrolineImine reductase (from Candida parapsilosis), NADH(S)-2-methylpyrrolidine nih.gov
γ-nitroketonesZn/HClSubstituted Δ¹-pyrrolines organic-chemistry.org
2-acyl-N-sulfonylpyrrolesHydride reagents3-pyrrolines or 2-alkylpyrroles nih.gov

Reactivity of the Exocyclic Amine Functional Group

The exocyclic primary amine group (-NH₂) of this compound provides a second site for chemical modification, allowing for a range of derivatization and oxidation reactions.

Acylation: The exocyclic amine can readily undergo acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. The acylation of the related 2-amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide with acetic anhydride (B1165640) or benzoyl chloride has been shown to yield 3-substituted products. rsc.org N-acyl amino acids are a significant class of signaling molecules in biological systems. nih.gov

Alkylation: The primary amine is also susceptible to alkylation. Primary imines can be N-alkylated by treatment with a strong base followed by an alkyl halide. wikipedia.org The synthesis of N-aminopeptides often involves the alkylation of N-amino groups. nih.gov

Condensation: The primary amine can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). wikipedia.orgyoutube.comlibretexts.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of water. youtube.comlibretexts.org The reaction of 2-(aminomethyl)pyridine with 1,3-diones proceeds through a (2-pyridyl)methylimine intermediate to form 3,5-disubstituted-2-(2-pyridyl)pyrroles.

Reaction Type Reagent Product Type Reference
AcylationAcid chloride, AnhydrideAmide rsc.org
AlkylationAlkyl halide (with base)Secondary Amine wikipedia.org
CondensationAldehyde, KetoneImine (Schiff base) youtube.comlibretexts.org

The exocyclic amine group can be oxidized under various conditions. A highly efficient method for the oxidative dehydrogenation of primary amines to nitriles involves a copper-catalyzed reaction using molecular oxygen as a green oxidizing agent. nih.gov The proposed mechanism involves the formation of an aminium radical intermediate. nih.gov The oxidation of cellular amino acid pools by reactive oxygen species can lead to the formation of modified amino acids, highlighting the susceptibility of amino groups to oxidation under certain biological conditions. nih.gov Hypervalent iodine reagents have also been employed for the oxidation of N-protected pyrrolidines. nih.gov

Tandem and Cascade Reactions Incorporating this compound

Tandem and cascade reactions, which involve a sequence of intramolecular or intermolecular transformations occurring in a single pot, offer an efficient strategy for the synthesis of complex molecules from simpler precursors. While specific literature detailing tandem or cascade reactions initiated by this compound is limited, its structural motifs—a cyclic amidine and a substituted pyrroline ring—suggest its potential as a valuable building block in such processes. The inherent reactivity of the amidine functionality as both a nucleophile and a base can trigger subsequent bond-forming events.

One plausible scenario involves the reaction of this compound with electrophilic partners that possess additional reactive sites, initiating a cascade. For instance, reaction with a Michael acceptor containing a latent electrophilic or nucleophilic group could lead to an initial conjugate addition followed by an intramolecular cyclization.

A related area of research that provides insight into potential cascade pathways is the synthesis of cyclic amidines through tandem procedures. For example, the iridium-catalyzed deoxygenative reduction of lactams can generate a cyclic enamine in situ, which then undergoes a [3+2] cycloaddition with sulfonyl azides to furnish cyclic amidines. acs.org This suggests the reverse is mechanistically feasible, where a pre-formed cyclic amidine like this compound could react with a suitable partner to initiate a cascade.

Furthermore, cascade reactions involving cyclic amines and various electrophiles are well-documented and provide a framework for predicting the behavior of this compound. For example, three-component cascade reactions of cyclic ketones, arylamines, and benzoylmethylene malonates have been developed to synthesize tetrahydroindoles through a cooperative enamine-Brønsted acid catalytic cycle. nih.gov The amino group of this compound could similarly engage in enamine formation, setting the stage for subsequent intramolecular cyclizations.

The table below outlines a hypothetical tandem reaction sequence involving this compound based on established reactivity principles of cyclic amidines and amines.

StepReaction TypeReactant BIntermediate/ProductPotential Significance
1Michael Additionα,β-Unsaturated ester with a leaving groupAdduct with a newly formed C-N bondFormation of a more complex, functionalized pyrrolidine derivative.
2Intramolecular Cyclization-Fused heterocyclic systemRapid construction of polycyclic scaffolds from a simple starting material.

Functionalization and Modification at Other Ring Positions (e.g., methyl group, saturated carbons)

The functionalization of the pyrrolidine ring of this compound, specifically at the C3-methyl group and the C4 saturated carbon, presents an opportunity to introduce structural diversity. While direct experimental data on this specific molecule is scarce, established methods for the C-H functionalization of N-heterocycles provide a strong basis for predicting potential reaction pathways.

Functionalization of the C3-Methyl Group:

The methyl group at the C3 position is a potential site for functionalization through C-H activation. Metal-catalyzed processes are a prominent strategy for such transformations. For instance, rhodium and ruthenium complexes have been shown to catalyze the C-H activation of methyl groups on N-heterocyclic carbenes (NHCs), leading to the formation of new C-C or C-heteroatom bonds. nih.govnih.gov A similar approach could potentially be applied to this compound, where a suitable metal catalyst could facilitate the activation of a C-H bond on the methyl group, allowing for subsequent coupling with various electrophiles.

Another potential avenue is radical-mediated functionalization. The generation of a radical at the methyl group, for example, through hydrogen atom abstraction, could enable the introduction of new substituents.

Functionalization of the Saturated C4 Carbon:

The C4 position, being a methylene (B1212753) group within the pyrrolidine ring, is also amenable to functionalization, primarily through C-H activation strategies. The direct sp3 C-H bond activation adjacent to the nitrogen in heterocycles is a well-established field. rsc.org Metal-catalyzed reactions, often employing palladium, rhodium, or copper catalysts, can facilitate the introduction of aryl, alkyl, or other functional groups at such positions. These reactions typically proceed through the formation of a metallacyclic intermediate. wikipedia.org

The table below summarizes potential methods for the functionalization of the non-imine ring positions of this compound based on analogous systems.

Position to be FunctionalizedMethodCatalyst/ReagentPotential Product
C3-Methyl GroupMetal-Catalyzed C-H ActivationRhodium or Ruthenium complexes3-(Funtionalized methyl)-3,4-dihydro-2H-pyrrol-5-amine
C3-Methyl GroupRadical HalogenationN-Bromosuccinimide (NBS)3-(Bromomethyl)-3,4-dihydro-2H-pyrrol-5-amine
C4-Methylene GroupDirected C-H ArylationPalladium catalyst with a directing group4-Aryl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine
C4-Methylene GroupOxidationStrong oxidizing agent3-Methyl-4-oxo-3,4-dihydro-2H-pyrrol-5-amine

It is important to note that the presence of the amidine functionality might influence the feasibility and regioselectivity of these reactions, potentially requiring careful optimization of reaction conditions and protecting group strategies.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Detailed ¹H and ¹³C NMR data, including chemical shift assignments and analyses of two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for 3-methyl-3,4-dihydro-2H-pyrrol-5-amine, are not available in the public domain through the performed searches. Such data would be crucial for the unambiguous confirmation of the compound's molecular structure and stereochemistry.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Specific high-resolution mass spectrometry (HRMS) data and a detailed interpretation of the fragmentation patterns for this compound could not be located. This information is vital for confirming the elemental composition and providing insights into the compound's structural features through analysis of its fragmentation pathways under mass spectrometric conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Verifiable infrared (IR) spectroscopy data, which would allow for the identification of key functional groups and an analysis of the vibrational frequencies of this compound, was not found in the available literature.

Due to the absence of the necessary factual data, the subsequent sections of the requested article, including the creation of interactive data tables, cannot be completed at this time.

X-ray Crystallography of this compound: A Search for Definitive Structural Data

A comprehensive search of scientific literature and chemical databases for X-ray crystallographic data on the compound This compound has revealed a significant gap in the available information. At present, there are no published studies detailing the single-crystal X-ray diffraction analysis of this specific molecule. While data exists for structurally related compounds, such as 3,4-dihydro-2H-pyrrol-5-amine and its derivatives, the precise solid-state molecular architecture of the methylated target compound remains uncharacterized by this definitive technique.

The absence of a determined crystal structure precludes a detailed discussion based on experimental evidence for the following critical aspects of its molecular and supramolecular chemistry:

Crystal Structure Determination and Refinement: No information is available regarding the crystallographic system, space group, unit cell parameters, or the process of structural refinement for this compound.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles: Without experimental X-ray diffraction data, a definitive analysis of the precise bond lengths, angles, and the conformational arrangement of the pyrroline (B1223166) ring and its substituents is not possible.

Investigation of Intermolecular Interactions: A fundamental aspect of understanding a compound's solid-state behavior is the analysis of its intermolecular forces. However, in the absence of a crystal structure, the nature and geometry of potential hydrogen bonds, van der Waals forces, and other non-covalent interactions within the crystal lattice of this compound cannot be empirically described.

While computational methods could offer theoretical predictions of these structural parameters, such approaches fall outside the scope of an article focused on the results of advanced spectroscopic and structural elucidation techniques like X-ray crystallography.

This lack of experimental data highlights an opportunity for future research. The synthesis of a high-quality single crystal of this compound and its subsequent analysis by X-ray diffraction would provide invaluable insights into its three-dimensional structure and packing motifs, contributing to a more complete understanding of this class of compounds.

Computational and Theoretical Studies on 3 Methyl 3,4 Dihydro 2h Pyrrol 5 Amine

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of 3-methyl-3,4-dihydro-2H-pyrrol-5-amine at a molecular level. These methods can predict its electronic distribution, orbital energies, and related properties that govern its reactivity.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

For cyclic amidines and related imines, the HOMO is typically associated with the nitrogen lone pairs and the π-system of the C=N double bond, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is generally located on the antibonding π* orbital of the C=N bond, making the carbon atom susceptible to nucleophilic attack.

In a related study on pyrrole-isoxazole derivatives, Frontier Molecular Orbital (FMO) analyses showed that the vertical electronic transitions of absorption and emission for the sensing signals are characterized as intramolecular charge transfer (ICT). researchgate.net For this compound, the HOMO is expected to be distributed over the amino group and the pyrroline (B1223166) ring, while the LUMO would be centered on the C=N double bond. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

DescriptorFormulaSignificance
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2The power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η) η = (ELUMO - EHOMO)/2Resistance to change in electron distribution or charge transfer.
Global Electrophilicity (ω) ω = μ²/2η (where μ = -χ)The ability of a species to accept electrons.

This table presents the general formulas and significance of common chemical reactivity descriptors.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scispace.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP would likely show a region of high negative potential around the exocyclic amino group and the imine nitrogen atom, due to the presence of lone pairs of electrons. These sites are the most probable for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and the adjacent ring protons would exhibit positive potential, making them susceptible to interactions with nucleophiles. A computational study on 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile similarly identified electron-rich and electron-deficient regions using MEP maps. researchgate.net

Conformational Analysis and Stability Studies of the Dihydropyrroline Ring

The five-membered dihydropyrroline ring is not planar and can adopt various conformations, often described as envelope or twist forms. The presence of the methyl group at the C3 position influences the conformational preference of the ring.

Computational studies on substituted pyrrolidine (B122466) rings, which are structurally related, have shown that substituents significantly affect the ring's puckering. nih.gov For this compound, the methyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain. The two primary conformations of the five-membered ring are the envelope, where one atom is out of the plane of the other four, and the twist, where two adjacent atoms are displaced in opposite directions from the plane of the other three. The relative energies of these conformers determine the most stable three-dimensional structure of the molecule. Quantum mechanical calculations on aminoproline analogues have demonstrated that the position and relative disposition of substituents on the pyrrolidine ring affect its conformational properties and can lead to stabilizing intramolecular hydrogen bonds. nih.gov

ConformationDescriptionExpected Stability for this compound
Envelope One atom is puckered out of the plane of the other four.The methyl group at C3 would favor a conformation where it is in a pseudo-equatorial position to reduce steric hindrance.
Twist Two adjacent atoms are displaced on opposite sides of the plane formed by the other three.Generally, the twist conformation can be an intermediate between two envelope forms.

This table outlines the primary conformations of a five-membered ring and provides a qualitative prediction of stability for the title compound.

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies.

Transition State Characterization and Activation Energy Calculations

DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. The highest point on this path is the transition state, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. chemrxiv.org

For reactions involving this compound, such as hydrolysis or reactions with electrophiles, DFT can be used to model the geometry of the transition states. For instance, in the acid-catalyzed hydrolysis of a cyclic imine, the mechanism involves protonation of the imine nitrogen, followed by nucleophilic attack of water on the imine carbon. chemistrysteps.comyoutube.com DFT calculations could pinpoint the structure of the high-energy intermediate and the transition state leading to it, providing a quantitative value for the activation barrier. A DFT study on the formation of pyridyl-cholestane derivatives successfully identified key intermediates and transition states, with the cyclization step having the highest activation energy barrier, thus being the rate-determining step. masterorganicchemistry.com

Solvent Effects on Reaction Pathways and Selectivity

The solvent in which a reaction is carried out can significantly influence its rate and selectivity by stabilizing or destabilizing reactants, products, and transition states. masterorganicchemistry.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these solvent effects.

For reactions of this compound, a polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy. For example, in the hydrolysis of an imine, the formation of a protonated iminium ion intermediate would be favored in a polar protic solvent. A computational study on pyrrolidine-derived iminium ions highlighted the importance of solvent effects on their stability. nih.gov Similarly, in a study of Cu(I)-catalyzed synthesis of dihydropyrroles, DMSO was found to be a superior solvent, significantly increasing reaction yields. chemistrysteps.com DFT calculations incorporating solvent models can predict these effects, helping to explain experimental observations and guide the choice of solvent for a desired reaction outcome.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and structural elucidation. Methods like Density Functional Theory (DFT) are commonly employed to calculate parameters for Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy (infrared and Raman).

The accuracy of these predictions depends significantly on the chosen level of theory, which includes the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, cc-pVDZ). For this compound, a five-membered heterocyclic amine, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus.

The resulting theoretical data provides a predicted spectrum that can be compared with experimental results to confirm the structure. For instance, the protons on the pyrroline ring, the methyl group, and the amine group would each have distinct predicted chemical shifts based on their unique chemical environments.

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. Key predicted vibrational modes for this compound would include the N-H stretches of the amine group, C-H stretches of the methyl and ring methylene (B1212753) groups, and the characteristic C=N stretch of the imine functionality.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are illustrative and depend on the specific computational method (e.g., DFT/B3LYP/6-31G) and solvent model used.*

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=N (Imine Carbon) - ~170
CH₃ (Methyl Group) ~1.2 ~25
CH₂ (Ring Methylene) ~1.8 - 2.5 ~35 - 45
C-CH₃ (Quaternary Carbon) - ~50

Table 2: Predicted Key Vibrational Frequencies for this compound Calculated frequencies are typically scaled by an empirical factor to better match experimental data.

Vibrational Mode Predicted Frequency (cm⁻¹) Description
N-H Stretch 3300 - 3500 Asymmetric and symmetric stretching of the primary amine
C-H Stretch (sp³) 2850 - 3000 Stretching of methyl and methylene C-H bonds
C=N Stretch 1640 - 1690 Stretching of the carbon-nitrogen double bond in the ring

Molecular Modeling for Chemical Interaction Predictions and Scaffold Design (non-biological context)

Beyond spectroscopy, molecular modeling is used to predict how this compound might interact with other chemical species and how it can serve as a structural scaffold in materials science or synthetic chemistry.

Computational models can map the molecule's electrostatic potential surface. This surface visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the lone pair of electrons on the primary amine nitrogen and the pi-system of the C=N double bond would be identified as key nucleophilic sites. The amine protons would be identified as potential hydrogen bond donors.

These models are crucial for predicting non-covalent interactions. For example, simulations can show how the molecule might form hydrogen bonds with solvent molecules or other reagents. This understanding is vital for designing reaction conditions or for creating supramolecular assemblies where this molecule acts as a building block.

In the context of scaffold design, the rigid pyrroline ring combined with the flexible amine group and the stereocenter at the C3 position makes this compound an interesting starting point for creating more complex molecules. Computational techniques can be used to virtually modify the scaffold—for instance, by adding different substituents to the amine group—and then calculate the resulting changes in geometry, polarity, and reactivity. This in silico approach allows chemists to rapidly evaluate a wide range of potential derivatives for specific applications, such as new ligands for catalysis or novel monomers for polymer synthesis, without the immediate need for extensive laboratory work.

Applications in Advanced Organic Synthesis and Chemical Materials Science

Role as a Key Building Block for Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry and drug discovery. The 1-pyrroline (B1209420) skeleton, a core feature of 3-methyl-3,4-dihydro-2H-pyrrol-5-amine, is a privileged structure found in numerous bioactive natural products and synthetic molecules. The enamine functionality within the pyrroline (B1223166) ring provides a nucleophilic center, while the adjacent amine group offers a site for further functionalization. These characteristics suggest its potential utility in cascade reactions and multicomponent reactions to construct fused and polycyclic heterocyclic systems.

Despite this potential, specific examples detailing the use of this compound in the synthesis of such complex systems are not readily found in the current body of scientific literature. General methodologies for the synthesis of substituted 3,4-dihydro-2H-pyrroles from nitro ketones have been reported, highlighting the general interest in this class of compounds as precursors to more complex structures. nih.gov

Precursor in the Synthesis of Non-Biological Natural Product Analogs and Chemical Probes

Natural products often serve as inspiration for the design of novel therapeutic agents and chemical probes to investigate biological processes. The structural motif of this compound could be incorporated into the synthesis of non-biological analogs of natural products, potentially leading to compounds with improved pharmacological properties or novel biological activities. Furthermore, its functional groups could be modified to attach reporter tags, such as fluorescent dyes or biotin, to create chemical probes for target identification and validation studies.

However, the scientific literature lacks specific examples of this compound being used as a precursor for the synthesis of non-biological natural product analogs or chemical probes. Research in related areas has focused on the synthesis and biological evaluation of derivatives of similar structures, such as 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids, for their potential antiproliferative activity. mdpi.com

Utilization in Polymer Chemistry and Functional Materials (e.g., as crosslinking agents)

The bifunctional nature of this compound, possessing both a secondary amine and an enamine group, suggests its potential application in polymer chemistry. It could theoretically act as a monomer in polymerization reactions or as a crosslinking agent to modify the properties of existing polymers. The incorporation of this pyrroline derivative could introduce specific functionalities, such as basicity or the potential for post-polymerization modification, into the resulting materials.

A thorough search of the available literature did not yield any studies describing the use of this compound as a monomer or crosslinking agent in the development of polymers or functional materials.

Future Research Directions and Current Challenges in the Chemistry of 3 Methyl 3,4 Dihydro 2h Pyrrol 5 Amine

Development of Novel and Sustainable Synthetic Routes

A primary challenge in utilizing 3-methyl-3,4-dihydro-2H-pyrrol-5-amine is the development of efficient, scalable, and sustainable methods for its synthesis. While classical methods for producing pyrrolines exist, future research will likely focus on greener and more atom-economical approaches.

Current research on related 3,4-dihydro-2H-pyrroles has highlighted several promising strategies. One such approach is the hydrogenative cyclization of nitro ketones using reusable, earth-abundant metal catalysts like nickel. nih.govnih.gov This method offers a broad substrate scope and avoids stoichiometric reagents. nih.gov Another innovative direction is the use of gold-catalysis, which has been shown to produce 2-amino-1-pyrrolines diastereoselectively from isoxazolines and ynamides, providing a retrosynthetic alternative to traditional methods. chemrxiv.orgresearchgate.net

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of related heterocyclic structures. Methodologies such as ultrasound-promoted one-pot multicomponent reactions in green solvents have proven effective for synthesizing pyrrolidinone derivatives and could be adapted for the target compound. rsc.org Light-driven, photocatalytic processes also represent a frontier in sustainable synthesis, with demonstrated success in the enantioselective preparation of pyrroline (B1223166) derivatives through radical/polar cascade reactions. nih.govresearchgate.net These modern synthetic strategies could pave the way for more environmentally benign and efficient production of this compound.

Table 1: Potential Sustainable Synthetic Routes for this compound

Synthetic Strategy Potential Precursors Key Advantages Relevant Findings
Catalytic Hydrogenative Cyclization A corresponding γ-nitro ketone Use of reusable, inexpensive nickel catalysts; High atom economy. nih.gov Effective for a broad range of substituted 3,4-dihydro-2H-pyrroles with good to excellent yields. nih.govresearchgate.net
Gold-Catalyzed Rearrangement A substituted isoxazoline (B3343090) and an appropriate ynamide High diastereoselectivity; Access to diverse structures. chemrxiv.org Overcomes limitations of conventional approaches to 2-amino-1-pyrrolines. researchgate.net
Photocatalytic Radical Cascade An appropriate acyl heterocycle and a ketimine Enantioselective; Atom-economical (water as sole by-product). nih.gov Enables distal functionalization via a hydrogen-atom transfer (HAT) process. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The enamine functionality within this compound is a versatile reactive handle, yet its full potential in unconventional transformations remains to be explored. Future research should aim to move beyond predictable reactivity and investigate novel reaction pathways.

Cycloaddition reactions are a particularly fertile ground for discovery. Enamines are known to participate in [2+2] cycloadditions with electron-deficient alkenes, which can lead to the formation of cyclobutane (B1203170) intermediates. researchgate.net Detailed computational and NMR studies on related enamines have shown that these cyclobutane adducts can be stable or can rearrange, offering a potential pathway to complex scaffolds. nih.govacs.orgacs.org Another area of interest is the [3+3] annulation reaction, where cyclic enamines react with α,β-unsaturated ketones, catalyzed by Lewis acids like ytterbium, to form bicyclic 1,4-dihydropyridines with high stereoselectivity. researchgate.net

Investigating cascade reactions that form multiple bonds in a single operation is another key research direction. For instance, cooperative enamine-Brønsted acid catalysis has been used to facilitate three-component cascade reactions, leading to complex heterocyclic systems like tetrahydroindoles. nih.gov The unique structure of this compound could be leveraged in similar domino reactions to build molecular complexity rapidly. The challenge lies in controlling the regio- and stereoselectivity of these transformations, given the multiple reactive sites within the molecule.

Table 2: Unconventional Reactivity to Explore

Reaction Type Reactant Partner Potential Product Class Key Challenges
[2+2] Cycloaddition Nitroalkenes, Acrylates Substituted Cyclobutanes, Rearranged Pyrrolidines Isolation and characterization of potentially transient cyclobutane intermediates. nih.govacs.org
[3+3] Annulation α,β-Unsaturated Ketones Bicyclic Dihydropyridines Achieving high stereoselectivity; Catalyst optimization. researchgate.net
Cascade Reactions Arylamines, Michael Acceptors Fused Heterocycles (e.g., Tetrahydroindoles) Controlling reaction pathways and stereochemistry in multi-step sequences. nih.gov

Integration into Advanced Chemical Technologies and Methodologies

To accelerate discovery, the synthetic utility of this compound must be integrated with modern, high-throughput chemical technologies. A significant challenge is adapting known and newly discovered reactions for use in automated and continuous-flow systems.

Automated synthesis platforms, which combine artificial intelligence for route design with robotics for execution, are revolutionizing molecule creation. youtube.com Incorporating this compound as a key building block into the digital recipe database of such a platform would enable the rapid synthesis of large libraries of derivatives for biological screening. This requires the development of robust, reliable, and well-characterized reactions that are amenable to automation.

Flow chemistry offers another technological advantage, providing enhanced control over reaction parameters (temperature, pressure, mixing), improved safety, and better scalability compared to batch processing. The future development of reactions involving this compound should consider their adaptability to flow reactors. This is particularly relevant for highly exothermic or fast reactions, or for processes involving hazardous intermediates. The use of advanced catalysts, such as basic ionic liquids, within these systems could also provide greener and more efficient synthetic protocols. sciforum.net

Synergies with Computational Chemistry for Rational Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of molecules like this compound. A synergistic approach combining computational modeling with experimental work will be crucial for overcoming future challenges.

DFT calculations can provide deep insights into reaction mechanisms, for example, by mapping the potential energy surfaces of complex reactions. This has been used effectively to understand the formation of cyclobutane intermediates in enamine reactions and to rationalize the stereochemical outcomes. nih.govacs.org Such studies can guide the rational design of experiments, saving time and resources. Furthermore, computational methods can predict key molecular properties and reactivity descriptors, such as HOMO-LUMO energy gaps, which characterize chemical reactivity and kinetic stability. nih.gov

In the context of drug discovery, computational tools are vital for rational design. nih.gov Molecular docking and similarity-based screening can be used to design novel derivatives of this compound that target specific biological macromolecules. By predicting binding modes and affinities, computational chemistry can prioritize synthetic targets, focusing experimental efforts on compounds with the highest probability of success. The challenge is the accuracy of the models, which must be continuously validated and refined against experimental data. nih.govepstem.net

Table 3: Applications of Computational Chemistry

Computational Method Application Area Information Gained Impact on Research
Density Functional Theory (DFT) Reaction Mechanism Studies Transition state energies, reaction pathways, intermediate stability. acs.orgacs.org Rationalizes experimental outcomes; Predicts feasibility of new reactions.
Frontier Molecular Orbital (FMO) Theory Reactivity Prediction HOMO-LUMO gaps, electrophilicity index, chemical potential. nih.gov Predicts sites of reactivity and kinetic stability of the molecule and its derivatives.
Molecular Docking Drug Design Binding modes, interaction energies with biological targets. nih.gov Prioritizes synthetic targets for development of new therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 3-methyl-3,4-dihydro-2H-pyrrol-5-amine?

Methodological Answer: The compound is synthesized via condensation of aminopyrrolines with halocarbonyl compounds. For example, reacting 3,4-dihydro-2H-pyrrol-5-amine (1) with 2-bromo ketones in ethyl acetate (EtOAc) at room temperature yields pyrrolo[1,2-a]imidazole derivatives. However, yields are often low due to competing side reactions. Alternative conditions, such as heating in DMF with Na₂CO₃, may improve regioselectivity but still result in modest yields (~14%) for certain substrates .

Q. How is the purity and stability of this compound characterized?

Methodological Answer: Purity is typically assessed using ¹H/¹³C NMR to confirm structural integrity and HPLC for quantitative analysis. The hydrochloride salt form (CAS RN 7544-75-4) is preferred for stability during storage. Handling requires adherence to safety protocols (e.g., fume hood use) due to its hygroscopic nature and potential reactivity .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Refer to the Safety Data Sheet (SDS):

  • Use personal protective equipment (PPE: gloves, lab coat, goggles).
  • Store in a cool, dry environment under inert gas (e.g., argon).
  • Avoid exposure to moisture or oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of pyrroloimidazole synthesis from this compound?

Methodological Answer: Regioselectivity is solvent- and temperature-dependent:

  • EtOAc at RT : Favors 3-substituted pyrroloimidazoles via direct cyclization.
  • DMF with Na₂CO₃ at elevated temperatures : Promotes isomerization to 2-substituted derivatives but with reduced yields. Computational modeling (DFT) can predict electronic effects of substituents on transition states .

Q. What strategies improve yields of pyrroloimidazole derivatives from this precursor?

Methodological Answer:

  • Catalytic systems : Pd(OAc)₂ with PPh₃ enhances coupling efficiency in Suzuki-Miyaura reactions (e.g., for arylboronic acid derivatives) .
  • Microwave-assisted synthesis : Reduces reaction time and improves regiocontrol in heterocycle formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like K₂CO₃ mitigate side reactions .

Q. How do substituents on bromo ketones affect the electronic properties of resulting pyrroloimidazoles?

Methodological Answer: Electron-withdrawing groups (e.g., -CF₃, -NO₂) on bromo ketones increase electrophilicity, accelerating cyclization but may sterically hinder product formation. UV-Vis and cyclic voltammetry studies reveal substituent-dependent HOMO-LUMO gaps, impacting applications in optoelectronics or catalysis .

Key Research Findings

  • The compound’s reactivity is highly sensitive to steric and electronic factors in cyclization reactions .
  • Palladium-catalyzed cross-coupling expands its utility in synthesizing bioactive heterocycles (e.g., kinase inhibitors) .
  • Stability studies recommend the hydrochloride salt for long-term storage to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.